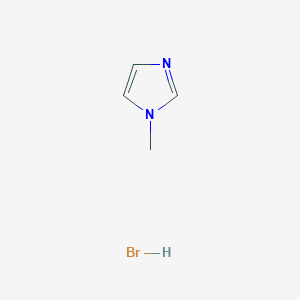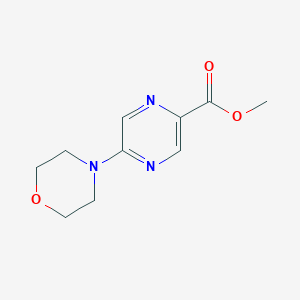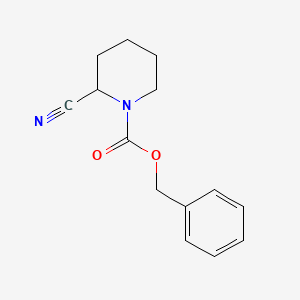
Cnidimol B
Übersicht
Beschreibung
Cnidimol B is a chemical compound with the molecular formula C15H16O6 . It has an average mass of 292.284 Da and a monoisotopic mass of 292.094696 Da . It is a group of stereoisomers .
Molecular Structure Analysis
The molecular structure of Cnidimol B consists of multiple functional groups and a complex arrangement of atoms . The exact structure can be determined using various spectroscopic methods .Wissenschaftliche Forschungsanwendungen
Sorption of Divalent Metal Ions
Cnidimol B, as a constituent of carbon nanotubes (CNTs), demonstrates significant potential in the sorption of divalent metal ions from aqueous solutions. This ability is primarily due to the chemical interactions between the metal ions and surface functional groups of CNTs. Such materials are increasingly recognized for their applications in environmental protection, particularly in water and wastewater treatment to control pollution. Enhanced sorption capacities are observed in CNTs oxidized with solutions like NaOCl, HNO3, and KMnO4, indicating a promising direction for future research in cost-effective pollution control technologies (Rao, Lu, & Su, 2007).
Anti-Inflammatory Activity
Cnidimol B has been identified as having anti-inflammatory properties. This discovery was made through the isolation of new chromones, including Cnidimol B, from the fruit of Cnidium monnieri (L.) Cusson. In studies assessing the anti-inflammatory activity of these compounds, Cnidimol B exhibited inhibitory activities against nitric oxide production, making it a candidate for further research in inflammation-related treatments (Huang et al., 2021).
Drug Delivery and Nanomedicine
Cnidimol B, in the context of carbon nanotubes, is significant in drug delivery and nanomedicine. CNTs, which may include Cnidimol B as a functional component, have been explored for their capacity to deliver drugs and genetic material effectively. The unique physicochemical properties of CNTs enable the introduction of various pharmaceutically relevant entities for innovative therapeutic applications. This includes multimodal constructs that carry therapeutic agents and imaging probes, offering enhanced drug efficacy and reduced toxicity (Prato, Kostarelos, & Bianco, 2008).
Biosensors and Biofuel Cells
In the field of biosensors and biofuel cells, Cnidimol B has potential applications through its integration with carbon nanodots (CNDs). CNDs, as part of carbon nanotube-based structures, have been utilized to promote direct electron transfer reactions, leading to high sensitivity and low detection limits in glucose biosensors. Additionally, these structures have been effective in constructing biofuel cells, demonstrating high power density and efficient bioelectrocatalytic performances. These findings suggest that Cnidimol B, in combination with CNTs and CNDs, could play a pivotal role in developing advanced biosensors and biofuel cell technologies (Zhao, Gao, Sun, & Gao, 2015).
Wirkmechanismus
While specific information on the mechanism of action of Cnidimol B is not available, it’s worth noting that the mechanism of action of a compound refers to how it interacts with biological systems. This can involve binding to specific receptors, inhibiting enzymes, or other biochemical interactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,2-dihydroxypropan-2-yl)-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-7-3-9(17)13-11(20-7)5-10-8(14(13)18)4-12(21-10)15(2,19)6-16/h3,5,12,16,18-19H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAVROSGDHSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116947 | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103629-81-8 | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103629-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)








![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)